molecular formula C17H17NO5S B2735517 Ethyl 2-(2-benzoylbenzenesulfonamido)acetate CAS No. 1923126-93-5

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate

Cat. No. B2735517
CAS RN: 1923126-93-5
M. Wt: 347.39
InChI Key: JHDBZYRGTHBOEY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate, also known as EBB, is a synthetic compound that belongs to the class of sulfonamide derivatives. EBB has gained interest in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, related to the compound , has been utilized in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization, offering an environmentally friendly and cost-effective method due to the recyclability of byproducts (Kishore Thalluri et al., 2014). Additionally, the compound finds application in CuCN and N-benzylbenzenesulfonamide catalyzed 1,4-addition of diorganozincs to α,β-unsaturated ketones, highlighting its role in facilitating reactions with high yields and proposing a catalytic cycle based on kinetic studies (M. Kitamura et al., 2000).

Novel Compound Synthesis

The synthesis of α-isomalto-oligosaccharide derivatives indicates the versatility of benzoylbenzenesulfonamido-related compounds in creating complex molecular structures, showing potential for diverse applications, including in protein conjugates (R. Eby, 1979). Celecoxib derivatives, synthesized using a related methodology, have demonstrated a range of biological activities, suggesting the potential of such compounds in pharmaceutical applications (Ş. Küçükgüzel et al., 2013).

Anaerobic Oxidation and Environmental Implications

The investigation into anaerobic oxidation of ethylbenzene by strain EB1, leading to potential benzoyl acetate formation, underlines the environmental relevance of such compounds in biodegradation processes (H. Ball et al., 1996).

Chemical Synthesis and Catalysis

Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate synthesis via phosphine catalysis exemplifies the compound's role in complex chemical synthesis processes, showcasing its utility in creating intricate molecular structures (Kui Lu et al., 2009).

Material Science and Engineering

The preparation of 2-ethyl-4-methylimidazole derivatives as latent curing agents for epoxy resin, utilizing ethyl benzoylbenzenesulfonamido derivatives, illustrates the material science applications of such compounds in enhancing the properties of polymers (Dingfeng Lei et al., 2015).

properties

IUPAC Name

ethyl 2-[(2-benzoylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-2-23-16(19)12-18-24(21,22)15-11-7-6-10-14(15)17(20)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDBZYRGTHBOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate

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